molecular formula C11H11BrS2 B8486252 4-Bromo-4',5,5'-trimethyl-2,2'-bithiophene

4-Bromo-4',5,5'-trimethyl-2,2'-bithiophene

Cat. No.: B8486252
M. Wt: 287.2 g/mol
InChI Key: LFLVGJIPVNLMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-4',5,5'-trimethyl-2,2'-bithiophene is a useful research compound. Its molecular formula is C11H11BrS2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrS2

Molecular Weight

287.2 g/mol

IUPAC Name

3-bromo-5-(4,5-dimethylthiophen-2-yl)-2-methylthiophene

InChI

InChI=1S/C11H11BrS2/c1-6-4-10(13-7(6)2)11-5-9(12)8(3)14-11/h4-5H,1-3H3

InChI Key

LFLVGJIPVNLMCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=CC(=C(S2)C)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (2.5M in hexane) (10 mL, 25 mmol) was added dropwise to a solution of 4,5-dibromo-4′,5′-dimethyl-2,2′-bithiophene (3.37 g, 9.57 mmol) in 100 mL of THF at −78° C. After 90 minutes upon addition, excess iodomethane (3.6 g, 25 mmol) was added dropwise by syringe, and the mixture was stirred for 30 min, then warmed to RT and stirred for another 3 hours. Solvents were evaporated and the residue was poured into water. The mixture was extracted with hexanes, dried over MgSO4, and the solvent was evaporated to give off-yellow solid (2.71 g, 9.43 mmol, 99% yield) of 4-bromo-4′,5,5′-trimethyl-2,2′-bithiophene. 1H NMR (600 MHz, CDCl3) δ 6.85 (s, 1H), 6.82-6.76 (m, 1H), 2.37 (s, 3H), 2.33 (s, 3H), 2.11 (s, 3H)
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4,5-dibromo-4′,5′-dimethyl-2,2′-bithiophene
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

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